2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile
Overview
Description
2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile is a chemical compound with the molecular formula C15H10N2O. It is an intermediate used in various chemical syntheses, particularly in the development of specific tyrosine kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile typically involves the condensation of 1-methoxy-2-(naphthalen-1-yl)ethanone with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes controlling the temperature, reaction time, and the purity of the starting materials to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalenyl derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Substitution reactions often require strong nucleophiles and suitable solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl carboxylic acids, while reduction can produce naphthalenyl amines .
Scientific Research Applications
2-(1-Methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile is primarily used as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors are crucial in cancer research and treatment, as they can block the action of enzymes involved in the growth and spread of cancer cells . Additionally, this compound is used in the development of other pharmaceuticals and in organic synthesis research .
Mechanism of Action
The mechanism of action of 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. The compound itself does not have a direct mechanism of action but contributes to the formation of molecules that target specific enzymes and pathways in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-(1-Naphthalen-2-yl-ethylidene)malononitrile: Similar in structure but lacks the methoxy group.
4-Methoxy-N-[1-(naphthalen-2-yl)ethyl]aniline: Contains a methoxy group and a naphthalenyl moiety but differs in the overall structure.
Uniqueness
The presence of the methoxy group in 2-(1-methoxy-2-(naphthalen-1-yl)ethylidene)malononitrile provides unique reactivity and properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a valuable intermediate in specific synthetic pathways .
Properties
IUPAC Name |
2-(1-methoxy-2-naphthalen-1-ylethylidene)propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c1-19-16(14(10-17)11-18)9-13-7-4-6-12-5-2-3-8-15(12)13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESGAKYWJPOKJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=C(C#N)C#N)CC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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